3-(Boc-amino)-4-(2,3-dichlorophenyl)butyric Acid
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Overview
Description
3-(Boc-amino)-4-(2,3-dichlorophenyl)butyric Acid is a synthetic organic compound often used in chemical research. The compound features a tert-butoxycarbonyl (Boc) protected amino group and a dichlorophenyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(2,3-dichlorophenyl)butyric Acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Butyric Acid Backbone: The protected amino group is then reacted with 2,3-dichlorobenzaldehyde through a series of reactions, including aldol condensation and subsequent reduction.
Final Acidification: The intermediate product is then hydrolyzed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-(2,3-dichlorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(Boc-amino)-4-(2,3-dichlorophenyl)butyric Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-(2,3-dichlorophenyl)butyric Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The dichlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the dichloro substitution, making it less hydrophobic.
3-(Boc-amino)-4-(2,4-dichlorophenyl)butyric Acid: Similar structure but with different chlorine substitution pattern.
Uniqueness
3-(Boc-amino)-4-(2,3-dichlorophenyl)butyric Acid is unique due to its specific dichlorophenyl substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of specialized compounds and in the study of specific biochemical interactions.
Properties
Molecular Formula |
C15H19Cl2NO4 |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-10(8-12(19)20)7-9-5-4-6-11(16)13(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
VBHCETIVMYRUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
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